Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
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Overview
Description
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a chemical compound with the molecular formula C₁₄H₁₉Cl₂NO₃. It belongs to the class of organic compounds known as phenoxyacetates. The compound consists of an ethyl ester group attached to a phenoxy ring, which in turn bears two chloroethylamine substituents. This compound has been used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate involves the following steps:
Etherification: Ethyl {3-hydroxyphenoxy}acetate is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Alkylation: The acid chloride is then treated with bis(2-chloroethyl)amine to introduce the chloroethylamine groups.
Esterification: The resulting compound is esterified with ethanol to yield this compound.
Industrial Production:: Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories.
Chemical Reactions Analysis
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the nitro group in the phenoxy ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloroethylamine groups can participate in nucleophilic substitution reactions.
Common reagents and conditions vary depending on the specific reaction. Major products include the corresponding carboxylic acid and reduced derivatives.
Scientific Research Applications
Chemotherapy: Due to its chloroethylamine groups, it has been investigated as a potential anticancer agent.
Pesticide Research: Its phenoxyacetate structure suggests possible use as a pesticide or herbicide.
Mechanism of Action
The compound likely exerts its effects through alkylating DNA and interfering with cell division. It may also affect cellular signaling pathways.
Comparison with Similar Compounds
While Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is unique due to its specific combination of functional groups, similar compounds include other alkylating agents and phenoxyacetates used in medicinal and agricultural contexts.
Remember that this compound is primarily studied in research settings, and its industrial applications are limited
Biological Activity
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bis(2-chloroethyl)amino group, which is known for its alkylating properties. This structure is crucial for its interaction with biological targets, particularly in cancer therapy. The compound's ability to form covalent bonds with DNA is a key mechanism underlying its cytotoxic effects.
- Alkylation of DNA : The bis(2-chloroethyl)amino moiety acts as an alkylating agent, leading to the formation of DNA cross-links. This disrupts DNA replication and transcription, triggering cell death in rapidly dividing cancer cells .
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Recent studies indicate that compounds similar to this compound exhibit significant inhibition of PARP1/2 activity. This inhibition is associated with improved antitumor efficacy and reduced toxicity compared to traditional alkylating agents .
- Disruption of Signaling Pathways : The compound has been shown to inhibit key signaling pathways such as the PI3K and MAPK pathways, further contributing to its antitumor activity .
Antitumor Activity
This compound has demonstrated notable cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung carcinoma) | < 10 | Significant antiproliferative effect |
HeLa (Cervical cancer) | < 15 | Induction of apoptosis |
MCF-7 (Breast cancer) | < 20 | Cell cycle arrest |
These values indicate that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology.
Case Studies
- Clinical Evaluation : A phase II study investigated the efficacy of related compounds in treating advanced breast cancer. Results indicated that similar structures exhibited promising outcomes when administered at specific dosages .
- Animal Models : In vivo studies have shown that this compound leads to significant tumor regression in mouse models of breast and lung cancer, supporting its potential for clinical application .
Toxicity Profile
While this compound shows potent antitumor activity, its toxicity profile must be carefully considered. Studies have indicated that while it has lower acute toxicity compared to traditional alkylating agents, long-term effects and specific organ toxicity require further investigation .
Properties
CAS No. |
64976-95-0 |
---|---|
Molecular Formula |
C14H19Cl2NO3 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
ethyl 2-[3-[bis(2-chloroethyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-2-19-14(18)11-20-13-5-3-4-12(10-13)17(8-6-15)9-7-16/h3-5,10H,2,6-9,11H2,1H3 |
InChI Key |
LJMICDABNMOLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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